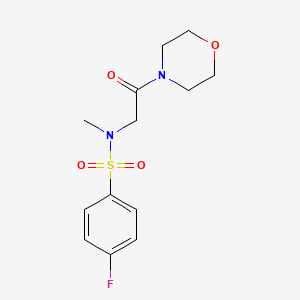
2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities. In
Mecanismo De Acción
The mechanism of action of 2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is not fully understood. However, studies have suggested that this compound may exert its biological activity through the inhibition of various enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole exhibits various biochemical and physiological effects. These effects include the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the disruption of mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole in lab experiments is its selective binding with metal ions, which makes it a valuable tool for detecting these ions in biological samples. However, one of the limitations of using this compound is its potential cytotoxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole. One area of interest is the development of this compound as a potential anticancer agent. Further studies are needed to determine the optimal dosage and delivery method for this compound to maximize its cytotoxic activity while minimizing its potential toxicity.
Another future direction is the investigation of the mechanism of action of 2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole. More studies are needed to fully understand how this compound exerts its biological activity and to identify potential targets for its use in various applications.
In conclusion, 2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is a compound with significant potential for various scientific research applications. Its selective binding with metal ions and potent cytotoxic activity against cancer cells make it a valuable tool for detecting metal ions in biological samples and a promising candidate for further investigation as an anticancer agent. However, further studies are needed to fully understand its mechanism of action and to identify potential targets for its use in various applications.
Métodos De Síntesis
The synthesis of 2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole can be achieved through various methods. One of the most common methods is the reaction of 2-bromobenzoic acid and 4-chlorobenzohydrazide in the presence of a dehydrating agent such as phosphorous oxychloride. The resulting product is then cyclized with the help of a base such as potassium carbonate to obtain 2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole.
Aplicaciones Científicas De Investigación
2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind with metal ions such as copper, zinc, and iron, making it a valuable tool for detecting these ions in biological samples.
Another area of research interest is the use of 2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole as a potential anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, making it a promising candidate for further investigation.
Propiedades
IUPAC Name |
2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O/c15-12-4-2-1-3-11(12)14-18-17-13(19-14)9-5-7-10(16)8-6-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAAAEBTERWCAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(5-bromo-2-pyridinyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5776477.png)





![N-{[(3-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5776513.png)



![4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5776544.png)

![3-methyl-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5776565.png)
![2-chloro-6-fluorobenzaldehyde O-[2-(4-nitrophenoxy)acetyl]oxime](/img/structure/B5776571.png)